molecular formula C5H6BrN3O2 B2942720 methyl (3-bromo-1H-1,2,4-triazol-1-yl)acetate CAS No. 709021-70-5

methyl (3-bromo-1H-1,2,4-triazol-1-yl)acetate

Cat. No. B2942720
CAS RN: 709021-70-5
M. Wt: 220.026
InChI Key: MOHORHHADUWSFQ-UHFFFAOYSA-N
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Description

“Methyl (3-bromo-1H-1,2,4-triazol-1-yl)acetate” is a chemical compound that belongs to the family of 1,2,4-triazoles . Triazoles are known for their ability to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in various studies . These compounds are typically synthesized through a series of chemical reactions, and their structures are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be analyzed using various techniques. For instance, the structure of “3-Bromo-1-methyl-1H-1,2,4-triazole” has been analyzed and confirmed using ChemSpider ID 126505 .


Chemical Reactions Analysis

1,2,4-Triazole derivatives are known to participate in various chemical reactions. For example, they can act as ligands for transition metals to create coordination complexes . They are also known to participate in synthetic reactions, accepting and transferring acyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary. For instance, “3-Bromo-1H-1,2,4-triazole” has a molecular weight of 147.96, and it’s predicted to have a boiling point of 295.4±23.0 °C and a density of 2.102±0.06 g/cm3 .

Scientific Research Applications

Methyl (3-bromo-1H-1,2,4-triazol-1-yl)acetate: , also known as methyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate, is a compound that belongs to the triazole family. Triazoles are known for their versatile applications in various scientific research fields. Below is a comprehensive analysis focusing on six unique applications:

Coordination Chemistry

Triazoles like 3-Bromo-1H-1,2,4-triazole serve as ligands for transition metals to create coordination complexes. These complexes have significant applications in catalysis and materials science due to their stability and unique electronic properties .

Organic Synthesis

The triazole ring is a common motif in organic synthesis due to its ability to accept and transfer acyl groups. This makes it a useful catalyst for the synthesis of esters and other organic compounds .

Drug Discovery

Triazoles have found broad applications in drug discovery due to their pharmacological properties. They are used in the design of antiproliferative agents against various cancer cell lines, as evidenced by MTT assay results .

Antimicrobial Activities

The antimicrobial properties of triazoles make them valuable in the synthesis of compounds with potential therapeutic applications. They have been tested against strains of fungus like Candida albicans and Rhizopus oryzae .

Safety and Hazards

1,2,4-Triazole derivatives can pose certain safety hazards. For example, “3-Bromo-1H-1,2,4-triazole” is classified as an irritant, with hazard statements including H302, H315, H319, and H335 . It’s important to handle these compounds with care and follow appropriate safety precautions.

properties

IUPAC Name

methyl 2-(3-bromo-1,2,4-triazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2/c1-11-4(10)2-9-3-7-5(6)8-9/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHORHHADUWSFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=NC(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (3-bromo-1H-1,2,4-triazol-1-yl)acetate

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